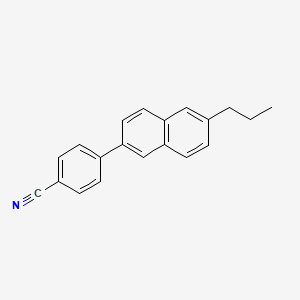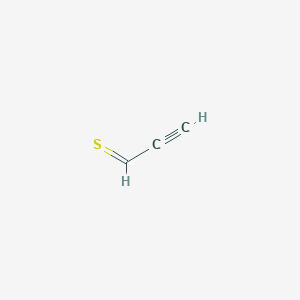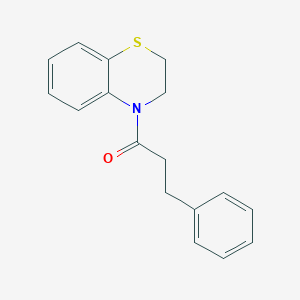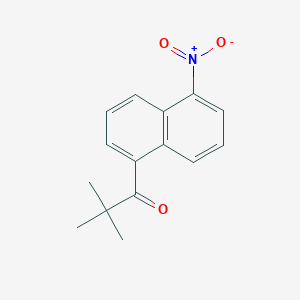
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one is an organic compound with the molecular formula C15H15NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group at the 5-position and a dimethylpropanone group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one typically involves the nitration of naphthalene followed by Friedel-Crafts acylation. The nitration process introduces a nitro group to the naphthalene ring, which is then subjected to Friedel-Crafts acylation using 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: 2,2-Dimethyl-1-(5-aminonaphthalen-1-yl)propan-1-one.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: 2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-oic acid.
科学的研究の応用
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro group is known to be a pharmacophore in many biologically active compounds.
Medicine: Potential use in drug development due to its structural similarity to other bioactive molecules. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to cell death or inhibition of growth.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Naphthalen-2-yl-propan-1-one: Similar structure but without the dimethyl groups, affecting its physical and chemical properties.
2,2-Dimethyl-N-naphthalen-1-yl-propionamide: Contains an amide group instead of a ketone, leading to different reactivity and applications.
Uniqueness
2,2-Dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one is unique due to the presence of both the nitro and dimethylpropanone groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89727-77-5 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
2,2-dimethyl-1-(5-nitronaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2,3)14(17)12-8-4-7-11-10(12)6-5-9-13(11)16(18)19/h4-9H,1-3H3 |
InChIキー |
ATYDZUAFAVCHIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
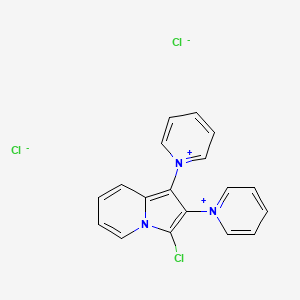
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)

![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)

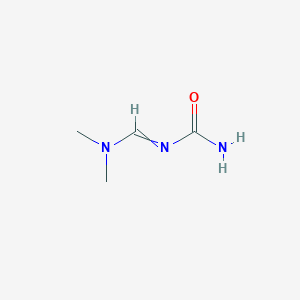
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
